Isothiazole, 5-methyl-4-propyl-
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Overview
Description
Isothiazole, 5-methyl-4-propyl- is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of isothiazole, 5-methyl-4-propyl- consists of a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 5-position and a propyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazole, 5-methyl-4-propyl- can be achieved through several methods. One common approach involves the cyclization of alkynyl oxime ethers with sulfur sources such as sodium sulfide (Na2S) or selenium powder (Se) under base-promoted conditions . Another method includes the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a wide variety of isothiazoles . Additionally, three-component reactions involving enaminoesters, fluorodibromoiamides/esters, and sulfur can also yield isothiazoles .
Industrial Production Methods
Industrial production of isothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be adapted for industrial use, with considerations for cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isothiazole, 5-methyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
Isothiazole, 5-methyl-4-propyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential bioactive agent.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of isothiazole, 5-methyl-4-propyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Isothiazole, 5-methyl-4-propyl- can be compared with other similar compounds, such as:
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Imidazole: Contains two nitrogen atoms in a five-membered ring.
Uniqueness
The uniqueness of isothiazole, 5-methyl-4-propyl- lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties compared to other heterocycles.
Conclusion
Isothiazole, 5-methyl-4-propyl- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Biological Activity
Isothiazole derivatives, including 5-methyl-4-propyl-isothiazole, are gaining attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Methyl-4-propyl-isothiazole is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The specific substitution pattern on the isothiazole ring influences its chemical reactivity and biological properties. The compound can interact with various biological targets, making it a candidate for medicinal chemistry.
Anticancer Properties
Research indicates that isothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that certain isothiazole compounds can inhibit the growth of cancer cell lines while demonstrating low toxicity to normal cells. A notable case study involved the synthesis of new derivatives that displayed strong antiproliferative activity against colorectal cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil and Cisplatin in some instances .
The mechanism of action for isothiazole compounds often involves interactions with key molecular targets such as kinases (e.g., MEK1 and MEK2) and histone acetyltransferases (Tip60). These interactions can lead to the modulation of signaling pathways associated with cell proliferation and survival, making them attractive candidates for cancer therapy .
Antimicrobial Activity
Isothiazoles also exhibit antimicrobial properties. The compound's ability to inhibit specific enzymes and bind to bacterial receptors contributes to its effectiveness against various pathogens. For example, studies have shown that certain isothiazole derivatives possess antibacterial activity, potentially useful in treating infections caused by resistant strains.
Research Findings
Recent studies have focused on synthesizing new derivatives of isothiazoles to enhance their biological activities. For example, researchers developed N'-substituted derivatives of isothiazoles that demonstrated improved anticancer properties and lower toxicity profiles compared to traditional chemotherapeutics. This highlights the potential for developing novel therapeutic agents based on isothiazole scaffolds .
Case Studies
- Antitumor Activity : A study synthesized several 5-substituted isothiazoles and evaluated their effects on various cancer cell lines. The most active compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of 5-methyl-4-propyl-isothiazole against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect, suggesting its utility in developing new antibiotics.
Properties
CAS No. |
60230-87-7 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-4-propyl-1,2-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-5-8-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
CDQPSGMDASTFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=C1)C |
Origin of Product |
United States |
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